molecular formula C18H13F3 B12531710 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene CAS No. 797047-59-7

5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene

Cat. No.: B12531710
CAS No.: 797047-59-7
M. Wt: 286.3 g/mol
InChI Key: RGTOIENEHTXLRV-UHFFFAOYSA-N
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Description

5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is an organic compound characterized by its unique structure, which includes a butenyl group, difluoro substitutions, and a fluorophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves multiple steps, starting with the preparation of the fluorophenyl ethynyl precursor. This precursor can be synthesized through a Sonogashira coupling reaction, where 4-fluoroiodobenzene reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst . The resulting product is then deprotected to yield 4-fluorophenylacetylene.

This can be achieved through a series of electrophilic aromatic substitution reactions, where the difluoro groups are introduced using fluorinating agents such as Selectfluor . The butenyl group can be added via a Heck reaction, where a butenyl halide reacts with the difluorinated benzene derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, H2/Pd

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alkanes

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is unique due to the combination of its butenyl, difluoro, and fluorophenyl ethynyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

797047-59-7

Molecular Formula

C18H13F3

Molecular Weight

286.3 g/mol

IUPAC Name

5-but-1-enyl-1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene

InChI

InChI=1S/C18H13F3/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(19)9-6-13/h3-6,8-9,11-12H,2H2,1H3

InChI Key

RGTOIENEHTXLRV-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F

Origin of Product

United States

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